BenchChemオンラインストアへようこそ!

Hpth, nle(8,18)-tyr(34)-

PTH antagonist design renal adenylate cyclase structure-activity relationship

The compound designated Hpth, nle(8,18)-tyr(34)- (CAS 64297-16-1) is chemically [Nle8,18,Tyr34]-bovine parathyroid hormone (3-34) amide, a synthetic 32-amino-acid peptide of molecular weight 3917.44 g/mol and formula C177H279N53O48. It belongs to the class of amino-terminally truncated PTH analogs engineered as competitive antagonists of the type 1 parathyroid hormone receptor (PTH1R).

Molecular Formula C177H279N53O48
Molecular Weight 3917 g/mol
CAS No. 64297-16-1
Cat. No. B3029392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpth, nle(8,18)-tyr(34)-
CAS64297-16-1
Molecular FormulaC177H279N53O48
Molecular Weight3917 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1
InChIKeyNAFKWMGAEFGZJF-GJYCXHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Nle8,18,Tyr34]-PTH (3-34) Amide (Bovine) CAS 64297-16-1: Chemical Identity and Pharmacological Class for Informed Procurement


The compound designated Hpth, nle(8,18)-tyr(34)- (CAS 64297-16-1) is chemically [Nle8,18,Tyr34]-bovine parathyroid hormone (3-34) amide, a synthetic 32-amino-acid peptide of molecular weight 3917.44 g/mol and formula C177H279N53O48 . It belongs to the class of amino-terminally truncated PTH analogs engineered as competitive antagonists of the type 1 parathyroid hormone receptor (PTH1R). The defining structural modifications—norleucine (Nle) replacements of the native oxidation-sensitive methionine residues at positions 8 and 18, plus a tyrosine substitution at position 34—were rationally designed to eliminate sulfur oxidation susceptibility while preserving high receptor binding affinity and enabling efficient radioiodination for receptor studies [1]. This compound is the prototypical PTH antagonist tool compound, characterized across renal, bone, cardiac, and recombinant receptor systems, and is supplied as a lyophilized powder requiring storage at ≤−20°C .

Why [Nle8,18,Tyr34]-PTH (3-34) Cannot Be Substituted by Other PTH Fragments or Unmodified Antagonists in Experimental Protocols


PTH fragment pharmacology is exquisitely sensitive to both chain length and amino acid composition. The (1-34) fragment is a full agonist activating adenylate cyclase (AC), phospholipase C (PLC), and phospholipase A2 (PLA2), whereas the (3-34) fragment is a competitive antagonist that does not activate AC, instead coupling selectively to PLC and PLA2 [1]. Even among antagonist fragments, truncation length critically determines receptor affinity: at the human PTH1R, the (7-34) antagonist binds with approximately 12.5-fold lower affinity than the (3-34) antagonist, and the species-selectivity profiles diverge dramatically between the two [2]. Furthermore, the Nle substitutions at positions 8 and 18 confer resistance to methionine oxidation—a degradation pathway that inactivates native PTH—and the Tyr34 residue enables radioiodination without loss of bioactivity, properties absent from unmodified native-sequence PTH fragments [3]. These combined structural features mean that neither native PTH(3-34), nor the (7-34) antagonist, nor the agonist (1-34) analog can replicate the full experimental utility of [Nle8,18,Tyr34]-PTH (3-34) amide as an oxidation-resistant, high-affinity, radiolabelable antagonist probe.

[Nle8,18,Tyr34]-PTH (3-34) CAS 64297-16-1: Head-to-Head Quantitative Differentiation Evidence Versus Comparator PTH Analogs


>400-Fold Improvement in Inhibitory Potency (Ki) Over Unsubstituted bPTH(3-34) in the Renal Adenylate Cyclase Assay

In the canonical in vitro renal adenylate cyclase assay using canine renal cortical membranes, the Nle/Tyr-substituted antagonist [Nle8,18,Tyr34]bPTH(3-34)amide displayed a competitive inhibition constant (Ki) of 1.24 ± 0.13 × 10⁻⁸ M (12.4 nM), derived from Eadie-Hofstee kinetic analysis. This represents a >30-fold improvement in inhibitory potency over the unsubstituted native-sequence bPTH(3-34) fragment, which exhibits an approximate Ki of 5.3 × 10⁻⁶ M (5300 nM). The actual potency ratio calculated from these Ki values is approximately 427-fold [1]. At equimolar concentration with native bPTH(1-84), the substituted antagonist produced 44% inhibition of bPTH(1-84)-stimulated adenylate cyclase activity, and at high concentrations completely suppressed enzyme activation, with no intrinsic agonist activity detected [1].

PTH antagonist design renal adenylate cyclase structure-activity relationship competitive inhibition kinetics

Species-Dependent PTH1R Antagonist Affinity: (3-34) Shows 12.5-Fold Tighter Human Receptor Binding and 13.3-Fold Lower Species Bias Than (7-34)

When human and rat PTH1R were expressed in parallel in COS-7 cells and binding affinities compared directly, [Nle8,18,Tyr34]bPTH(3-34)amide displayed an apparent Kd of approximately 8 nM at the human receptor versus approximately 30 nM at the rat receptor—a 3.75-fold species preference. By contrast, the more truncated antagonist [Nle8,18,Tyr34]bPTH(7-34)amide showed an apparent Kd of approximately 100 nM at the human receptor versus approximately 5000 nM at the rat receptor—a 50-fold species preference [1]. Thus, the (3-34) antagonist binds the human receptor with 12.5-fold higher affinity than the (7-34) antagonist (8 nM vs. 100 nM), and its receptor binding is far less species-dependent (3.75-fold vs. 50-fold variation between human and rat). Meanwhile, the agonist [Nle8,18,Tyr34]bPTH(1-34)amide binds both species receptors similarly (Kd ~8 nM human, ~15 nM rat) [1].

PTH1R species pharmacology receptor binding affinity COS-7 transient expression antagonist selectivity

Signaling Pathway Dissection: (3-34) Antagonist Activates PLC/PLA2 Without Adenylate Cyclase Stimulation, Enabling Pathway-Specific Functional Profiling In Vivo

In anesthetized rats receiving intravenous bolus plus low-dose infusion (1 U·kg⁻¹·min⁻¹ for 1 h), [Nle8,18,Tyr34]PTH(3-34) (10 U) was directly compared with PTH(1-34) (20 U) for renal signaling and transport effects. PTH(1-34), which couples to AC, PLC, and PLA2, increased urinary cAMP excretion 3-fold, urine output (V) 2.0 ± 0.1-fold, and lithium clearance (CLi) 2.8 ± 0.3-fold; it also provoked redistribution of 25% of NHE3 and 18% of NaPi2 from apical membranes to intracellular compartments, and inhibited basolateral Na-K-ATPase activity by 25%. In contrast, [Nle8,18,Tyr34]PTH(3-34), which couples to PLC and PLA2 but not AC, failed to increase V or CLi and failed to provoke NHE3 or NaPi2 redistribution. Critically, it did inhibit Na-K-ATPase activity by 25%—identical in magnitude to PTH(1-34) [1]. This demonstrates that AC/cAMP signaling is required for the natriuretic/diuretic response and apical transporter redistribution, while Na-K-ATPase inhibition proceeds via AC-independent (PLC/PLA2-dependent) mechanisms.

PTH signaling bias adenylate cyclase-independent PLC/PLA2 coupling renal sodium transport

Kd Parity with Native hPTH(1-84) Plus PTHrP-Selective Antagonism: A Unique Pharmacological Fingerprint Among PTH Antagonists

In LLC-PK1 cells stably transfected with the human PTH/PTHrP receptor, [Nle8,18,Tyr34]bPTH(3-34)NH2 displayed a dissociation constant (Kd) of 1.9 nM—numerically tighter than native recombinant hPTH(1-84) (Kd = 2.3 nM) and substantially tighter than the N-terminally deleted analogs hPTH(3-84) (Kd = 4.7 nM) and hPTH(4-84) (Kd = 8.0 nM) [1]. This near-native binding affinity is remarkable for an amino-terminally truncated antagonist. However, the compound did not antagonize cAMP stimulation by hPTH at any tested concentration. Instead, it selectively inhibited [Tyr36]cPTHrP(1-36)NH2-induced cAMP production by 40% when present at a 1000-fold molar excess [1]. This PTHrP-selective antagonism contrasts with the behavior of hPTH(3-84) and hPTH(4-84), which showed no antagonism of either hPTH- or PTHrP-induced cAMP [1].

PTHrP-selective antagonism homologous ligand-receptor system receptor binding affinity cAMP antagonism specificity

Cardiac Functional Selectivity: Coronary Vasodilation Without Chronotropic Effect—Dissecting PTH Receptor-Mediated Hemodynamic Responses

In isolated perfused rat hearts, [Nle8,18,Tyr34]PTH(3-34) was directly compared with five other PTH fragments for hemodynamic effects. PTH(1-84) and PTH(1-34) both significantly increased heart rate (positive chronotropy) and decreased coronary perfusion pressure (coronary vasodilation). [Nle8,18,Tyr34]PTH(3-34) and PTH(2-34) decreased coronary perfusion pressure but did NOT increase heart rate—demonstrating that the N-terminal serine at position 1 is essential for chronotropic activity while the first three amino acids are required for vasodilatory activity. Further truncated peptides—PTH(4-34), [Tyr34]PTH(7-34), and PTH(13-34)—had no effect on any hemodynamic parameter [1]. Additionally, the protein kinase A inhibitor H89 attenuated the hemodynamic effects of PTH(1-34) and PTH(2-34) and prevented those of [Nle8,18,Tyr34]PTH(3-34), indicating PKA dependence of the residual vasodilatory response [1].

cardiac PTH pharmacology coronary vasodilation chronotropy isolated perfused heart

[Nle8,18,Tyr34]-PTH (3-34) CAS 64297-16-1: Evidence-Anchored Experimental Application Scenarios for Maximum Scientific Return on Procurement


Radioiodinated PTH1R Antagonist Tracer for Quantitative Receptor Binding and Autoradiography Studies

The Nle8,18 substitutions eliminate methionine oxidation during chloramine-T-based radioiodination, while Tyr34 provides the iodination site—enabling production of [125I]-[Nle8,18,Tyr34]bPTH(3-34) with retention of high-affinity receptor binding (Kd = 1.9–8 nM depending on species and system) [1][2]. This radioligand has been validated across renal membranes, osteosarcoma cells, and recombinant PTH1R expression systems for competitive displacement binding assays, and its antagonist character ensures it labels the total receptor population without triggering receptor desensitization or internalization that complicates agonist radioligand use [3]. The human receptor affinity of ~8 nM makes it suitable for screening compound libraries against human PTH1R, while the ~30 nM rat receptor affinity permits parallel rodent tissue studies with appropriate affinity correction [4].

Dissecting Adenylate Cyclase-Dependent vs. Adenylate Cyclase-Independent PTH Signaling in Renal and Bone Physiology

This compound is the only well-characterized PTH analog that cleanly activates PLC/PLA2 pathways without stimulating adenylate cyclase, as demonstrated by the complete absence of cAMP elevation, urine output increase, and apical NHE3/NaPi2 redistribution in vivo while retaining full Na-K-ATPase inhibitory activity (25% inhibition, identical to PTH(1-34)) [5]. Researchers can co-administer [Nle8,18,Tyr34]PTH(3-34) with PTH(1-34) or forskolin to determine which PTH effects require cAMP/PKA signaling versus which are mediated solely by PLC/PKC or PLA2 pathways. This experimental design is particularly valuable in renal proximal tubule, osteoblast, and keratinocyte models where PTH signaling bifurcation has been documented.

PTHrP-Selective Pharmacological Blockade in Cancer and Developmental Biology Models

The unique PTHrP-selective cAMP antagonism profile—40% inhibition of PTHrP-induced cAMP at 1000-fold molar excess with zero antagonism of hPTH-induced cAMP—enables experiments where PTHrP signaling must be attenuated while preserving authentic PTH responses [2]. This is directly relevant to humoral hypercalcemia of malignancy models, where tumor-derived PTHrP drives pathological bone resorption, and to developmental studies where PTHrP plays essential roles in endochondral bone formation and mammary gland development. The Kd of 1.9 nM, comparable to native ligand affinity, ensures that the antagonist can compete effectively at near-physiological receptor occupancy levels [2].

Cardiac PTH Receptor Pharmacology Without Chronotropic Interference in Isolated Heart Preparations

In Langendorff-perfused heart models, [Nle8,18,Tyr34]PTH(3-34) uniquely produces coronary vasodilation without increasing heart rate, unlike PTH(1-34) or PTH(1-84) which trigger both responses simultaneously [1]. This enables clean measurement of PTH-mediated coronary vascular effects using a single peptide tool, eliminating the need for rate-controlling interventions (pacing, beta-blockade) that introduce experimental confounds. The PKA-dependence of this residual vasodilatory effect—demonstrated by H89 attenuation—further permits pharmacological dissection of kinase involvement in PTH cardiac actions [1]. Shorter fragments (4-34, 7-34, 13-34) are inactive and cannot substitute.

Quote Request

Request a Quote for Hpth, nle(8,18)-tyr(34)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.